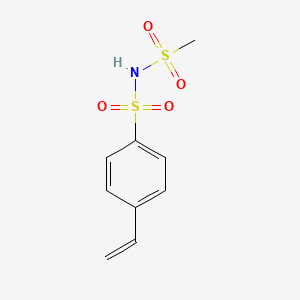
1-(Oxiran-2-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxiran-2-yl)prop-2-en-1-ol is a chiral organic compound with significant importance in various fields of chemistry and biochemistry. This compound features an epoxy group and a hydroxyl group, making it a versatile intermediate in organic synthesis. Its unique stereochemistry, with the (2R,3S) configuration, adds to its value in enantioselective synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxiran-2-yl)prop-2-en-1-ol typically involves the epoxidation of alkenes. One common method is the epoxidation of 3-hydroxy-4-pentene using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions . This reaction proceeds with high stereoselectivity, yielding the desired (2R,3S) isomer.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or chiral catalysts to ensure high enantioselectivity. Enzymatic methods using epoxide hydrolases have been explored to produce this compound with high optical purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(Oxiran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy group under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, ketones, aldehydes, and various substituted derivatives, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(Oxiran-2-yl)prop-2-en-1-ol has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for epoxide hydrolases.
Industry: The compound is used in the production of fine chemicals and as a building block in polymer synthesis .
Mecanismo De Acción
The mechanism of action of 1-(Oxiran-2-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other proteins. This reactivity is exploited in enzyme inhibition studies and the development of enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S)-3-isopropylmalic acid
- (2R,3S)-isocitric acid
- (2R,3S)-3-methyloxiran-2-yl phosphonic acid
Uniqueness
1-(Oxiran-2-yl)prop-2-en-1-ol is unique due to its combination of an epoxy and hydroxyl group, which provides a versatile platform for various chemical transformations. Its specific (2R,3S) configuration also makes it valuable in enantioselective synthesis, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C5H8O2 |
|---|---|
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
1-(oxiran-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C5H8O2/c1-2-4(6)5-3-7-5/h2,4-6H,1,3H2 |
Clave InChI |
YYUNQECXARGEAQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C1CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-dihydro-1H-cyclopenta[b]benzofuran-7-ylamine](/img/structure/B8654658.png)



![1-Benzyl-7-(5-ethoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8654695.png)
![7-(4-Butylphenyl)-6-fluoro-5,10-dihydroindeno[1,2-b]indol-2-amine](/img/structure/B8654699.png)
![1-(bromomethyl)-4-[(1E)-2-[4-(bromomethyl)phenyl]-1,2-diphenylethenyl]benzene](/img/structure/B8654702.png)






